4-Bromo-2-(piperidin-1-yl)benzaldehyde
Overview
Description
4-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a piperidine ring.
Scientific Research Applications
4-Bromo-2-(piperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde. One common method includes the reaction of 2-(piperidin-1-yl)benzaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2-(piperidin-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to modulation of biochemical pathways. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .
Comparison with Similar Compounds
- 2-(Piperidin-1-yl)benzaldehyde
- 4-(1-Piperidinyl)benzaldehyde
- 4-Bromo-2-(morpholin-4-yl)benzaldehyde
Comparison: 4-Bromo-2-(piperidin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and biological assays .
Properties
IUPAC Name |
4-bromo-2-piperidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUZQWXJQVBTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623196 | |
Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643094-36-4 | |
Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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